N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
This compound features a 5-fluoro-substituted indole core linked via an ethyl group to an acetamide moiety, which is further connected to a 6-oxo-3-phenylpyridazin-1(6H)-yl group. Its structural uniqueness lies in the fusion of an indole ring (critical for mimicking melatonin-like activity) with a pyridazinone heterocycle, suggesting dual functionality in targeting neurological and enzymatic pathways.
Properties
Molecular Formula |
C22H19FN4O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19FN4O2/c23-17-6-7-20-18(12-17)16(13-25-20)10-11-24-21(28)14-27-22(29)9-8-19(26-27)15-4-2-1-3-5-15/h1-9,12-13,25H,10-11,14H2,(H,24,28) |
InChI Key |
NUDWDCCJQACSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Synthesis of the indole derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the pyridazinone ring: The pyridazinone structure can be synthesized by the reaction of a hydrazine derivative with a diketone or ketoester.
Coupling of the indole and pyridazinone moieties: The final step involves the coupling of the indole derivative with the pyridazinone derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyridazinone structure may also contribute to the compound’s biological effects by interacting with different molecular targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s analogs vary in three key regions:
Indole Ring Substituents : Fluorine at the 5th position vs. other groups.
Heterocyclic Core: Pyridazinone vs. quinazoline, oxazolidinone, or pyrimidine.
Acetamide Substituents : Aryl, trifluoromethyl, or pyridinyl groups.
Comparative Analysis via Data Table
Key Research Findings
a) Role of the Indole Moiety
- Replacing the indole with a 3-fluorophenyl group (ZINC08993868) shifts activity toward acetylcholinesterase inhibition (IC50 = 0.8 µM), suggesting divergent target selectivity .
b) Impact of Heterocyclic Core Modifications
- For instance, chloro-fluoro substitution on pyridazinone (Compound 23) enhances binding to PRMT5 adaptor proteins, critical in oncology .
- Quinazoline dione cores (ZINC08993868) introduce planar rigidity, favoring acetylcholinesterase active-site penetration .
c) Acetamide Substituent Effects
Discussion of Therapeutic Implications
- Notum Inhibition: The target compound’s indole-ethyl-pyridazinone scaffold is optimal for Wnt pathway modulation, with >10-fold selectivity over melatonin receptors .
- Neurological Targets : Structural analogs like ZINC08993868 demonstrate the versatility of acetamide-heterocycle hybrids in addressing Alzheimer’s disease via cholinesterase inhibition .
- Oncology Applications: Pyridazinone derivatives with halogen substitutions (e.g., Compound 23) show promise in disrupting protein arginine methyltransferase (PRMT5) interactions .
Future Research Directions
- Structure-Activity Relationship (SAR) Studies: Systematic exploration of pyridazinone substituents (e.g., 4-fluoro, 5-chloro) to optimize Notum binding.
- Pharmacokinetic Profiling : Comparative studies on bioavailability and blood-brain barrier penetration across analogs.
- Target Diversification: Screening indole-pyridazinone hybrids against kinases or GPCRs to identify off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
